
Bromoacetyl-PEG3-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetyl-PEG3-DBCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal dibenzocyclooctyne (DBCO) group and a terminal bromoacetyl group linked through a linear PEG chain. It is primarily utilized in bio-conjugation and click chemistry applications due to its high reactivity and biocompatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetyl-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a bromoacetyl group and a DBCO moiety. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a bromoacetyl group.
DBCO Conjugation: The activated PEG-bromoacetyl intermediate is then reacted with a DBCO moiety under mild conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetyl-PEG3-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry Reactions: Azide-containing molecules are used under mild, catalyst-free conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Click Chemistry Reactions: The major products are triazole-linked conjugates formed through SPAAC.
Applications De Recherche Scientifique
Bromoacetyl-PEG3-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials and bioconjugation technologies .
Mécanisme D'action
Bromoacetyl-PEG3-DBCO functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This reaction enables the selective conjugation of the linker to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetyl-PEG4-DBCO: Similar structure with an additional PEG unit, offering increased flexibility and solubility.
Bromoacetyl-PEG2-DBCO: Shorter PEG chain, resulting in reduced flexibility and solubility.
Azido-PEG3-DBCO: Contains an azido group instead of a bromoacetyl group, used in different click chemistry applications.
Uniqueness
Bromoacetyl-PEG3-DBCO is unique due to its balanced PEG chain length, which provides optimal flexibility and solubility for various applications. Its combination of a bromoacetyl group and a DBCO moiety makes it highly versatile for bio-conjugation and click chemistry reactions .
Propriétés
Formule moléculaire |
C29H34BrN3O6 |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35) |
Clé InChI |
SEXUOTREYKXWFF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


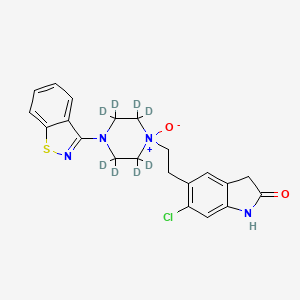
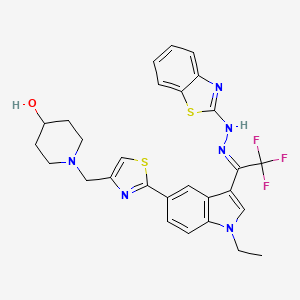
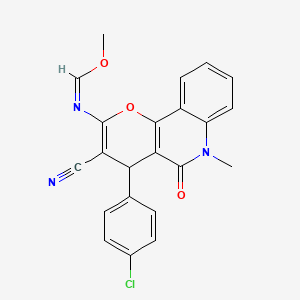
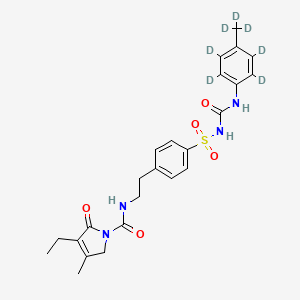
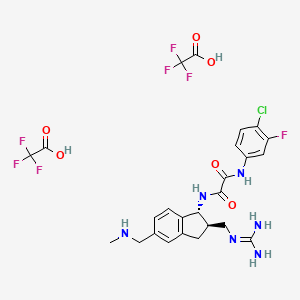


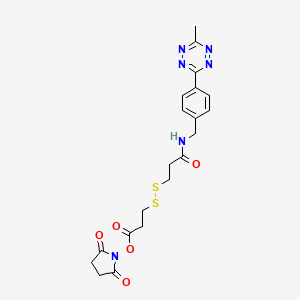
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

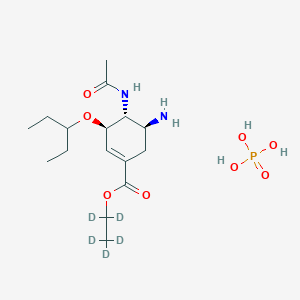
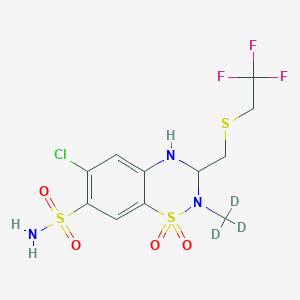
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

